molecular formula C8H7N3OS B1415767 N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 1934237-32-7

N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No.: B1415767
CAS No.: 1934237-32-7
M. Wt: 193.23 g/mol
InChI Key: HMGLVUYIQYANLK-YHYXMXQVSA-N
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Description

N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine and its derivatives have been extensively studied for their reactivity in chemical syntheses. For example, Gein and Mar'yasov (2015) investigated the reactions of related compounds with hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of various pyrazolines and oximes (Gein & Mar'yasov, 2015). Similarly, the work by Roman (2013) demonstrates the use of a ketonic Mannich base derived from 2-acetylthiophene, a structurally similar compound, in various alkylation and ring closure reactions, further highlighting the chemical versatility of these compounds (Roman, 2013).

Antimicrobial Activity

Compounds containing this compound structure have shown promise in antimicrobial applications. Ashok et al. (2016) synthesized hybrid compounds containing this moiety and tested their antimicrobial activity, demonstrating significant efficacy against certain fungal and bacterial strains (Ashok et al., 2016).

Antitumor Activity

Research into the antitumor potential of this compound derivatives has been conducted. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as anti-tumor agents, finding several compounds with promising IC50 values against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Crystal Structure Analysis

Studies have also focused on understanding the crystal structures of these compounds. Ossai et al. (2020) investigated Schiff bases derived from 4-aminoantipyrine, which is structurally related, to understand their crystallography, molecular docking, and potential as cyclooxygenase-2 inhibitors (Ossai et al., 2020).

Photochromic Properties

The photochromic properties of Schiff base compounds containing the pyrazolone ring, which are structurally related to this compound, have been studied by Surati and Shah (2015). They observed a photo-induced intermolecular hydrogen bonding in these compounds under UV irradiation, showing potential for molecular switching applications (Surati & Shah, 2015).

Properties

IUPAC Name

(NZ)-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-10-5-6-4-9-11-8(6)7-2-1-3-13-7/h1-5,12H,(H,9,11)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGLVUYIQYANLK-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=C(C=NN2)/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Reactant of Route 2
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Reactant of Route 3
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Reactant of Route 4
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Reactant of Route 5
Reactant of Route 5
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Reactant of Route 6
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

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